Theophylline-8-butyric acid

Description

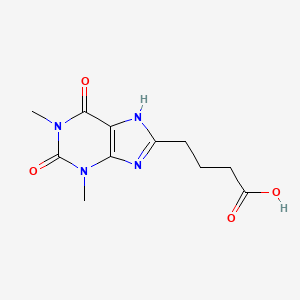

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-14-9-8(10(18)15(2)11(14)19)12-6(13-9)4-3-5-7(16)17/h3-5H2,1-2H3,(H,12,13)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBYKZGOXFIONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202753 | |

| Record name | 1H-Purine-8-butanoic acid, 2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-71-1 | |

| Record name | 2,3,6,9-Tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purine-8-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theophylline-8-butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Theophyllinebutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-8-butanoic acid, 2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEOPHYLLINE-8-BUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UR2VV86WO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modification of Theophylline 8 Butyric Acid

Synthetic Pathways for Theophylline-8-Butyric Acid Derivatization

The derivatization of this compound is a critical process for creating compounds with tailored properties, often for use in immunoassays and other biomedical applications. The carboxylic acid group provides a reactive handle for a variety of chemical transformations.

The introduction of substituents at the C-8 position of theophylline (B1681296) is a common strategy for creating derivatives. While direct alkylation at C-8 can be challenging, a frequently employed method involves the initial halogenation of the C-8 position, followed by a nucleophilic substitution reaction.

A common pathway for synthesizing 8-substituted xanthines involves:

Halogenation: Theophylline is first reacted to introduce a halogen, typically bromine, at the C-8 position, yielding 8-bromotheophylline (B15645). semanticscholar.orgmedchemexpress.com This creates a reactive site on the purine (B94841) ring.

Nucleophilic Substitution: The resulting 8-bromotheophylline can then undergo a nucleophilic substitution reaction. semanticscholar.org In this step, a reagent that can provide the butyric acid side chain, such as a malonic ester derivative followed by hydrolysis and decarboxylation, would be used to displace the bromide and form the carbon-carbon bond at the C-8 position, ultimately yielding this compound. This two-step approach is a convergent method for producing various 8-substituted xanthine (B1682287) derivatives. semanticscholar.org

A significant and useful transformation of this compound is its conversion into an intramolecular amide, or lactam. This lactam form serves as an activated version of the carboxylic acid, which is particularly useful for coupling the theophylline moiety to other molecules, such as proteins, in aqueous media. merckmillipore.com The formation of the stable amide linkage is rapid when the lactam reacts with free amino groups. merckmillipore.com

The synthesis of this compound lactam is achieved through a cyclization reaction facilitated by a dehydrating agent. A well-documented procedure involves the use of acetic anhydride (B1165640). The reaction is typically carried out by dissolving this compound in acetic anhydride with heating, followed by a period of reflux. merckmillipore.comprepchem.com

The yield of the lactam synthesis can be optimized by controlling the reaction conditions and purification process. Following the reflux period, the mixture is often filtered while hot to remove any insoluble materials. The lactam product then crystallizes as the solution cools. The final product is collected and washed with solvents like ether and hexane (B92381) to remove residual acetic anhydride and other impurities, before being dried under a vacuum. merckmillipore.comprepchem.com

Table 1: Lactam Synthesis Reaction Details

| Starting Material | Reagent | Reaction Conditions | Purification Steps | Yield | Reference |

|---|

Conversion to this compound Lactam

Reaction Conditions for Lactam Formation

Advanced Synthetic Approaches for Theophylline Derivatives

The theophylline scaffold is amenable to a wide range of synthetic modifications beyond the simple lactamization of the C-8 butyric acid side chain. These advanced approaches often involve multiple steps to build complex molecules with specific functionalities.

Multi-step synthesis allows for the creation of highly tailored theophylline derivatives by combining various chemical reactions. These protocols can modify different positions on the theophylline core (such as N-1, N-3, N-7, and C-8) and append complex side chains. prepchem.comfarmaciajournal.com Such syntheses often involve standard organic reactions like alkylation, amination, hydroxylation, and coupling reactions. prepchem.com

For instance, new derivatives can be obtained by first synthesizing an intermediary like 4-(2,3-epoxy-propyl)-acetaminophen, which is then reacted with 8-substituted theophyllines under reflux conditions to yield the final complex products. farmaciajournal.com Another advanced strategy involves the synthesis of theophylline-platinum(IV) prodrugs. This multi-step protocol begins with a nucleophilic substitution at the N7 position of theophylline, followed by hydrolysis of an ester group to a carboxylic acid, and finally, conjugation to a platinum(IV) center.

Other multi-step approaches include the reaction of theophylline-7-acetic acid with various Schiff bases using a Mukaiyama reagent to produce novel β-lactam derivatives. Furthermore, the synthesis of thiazolidin-4-one derivatives starts with theophylline, which is converted to theophylline ethyl acetate (B1210297), then to a hydrazide, and finally cyclized with mercaptoacetic acid after condensation with aromatic aldehydes. These examples highlight the modularity and versatility of theophylline in multi-step synthetic strategies.

Table 2: Examples of Multi-Step Synthesis Protocols for Theophylline Derivatives

| Starting Derivative | Key Reaction Steps | Resulting Derivative Class | Reference |

|---|---|---|---|

| 8-Substituted Theophyllines | 1. Synthesis of 4-(2,3-epoxy-propyl)-acetaminophen. 2. Reaction of the epoxide with 8-R-theophylline. | 7-[2-hydroxy-3-(4-acetyl-amino)-phenoxy]-propyl]-theophylline derivatives | farmaciajournal.com |

| Theophylline-7-acetic acid | 1. Reaction with Schiff bases. 2. Cycloaddition using Mukaiyama reagent. | β-Lactam derivatives |

Novel Functionalization Strategies at C-8 and Other Positions

The functionalization of the theophylline core is a significant area of research, aimed at creating derivatives with novel properties. biointerfaceresearch.comfarmaciajournal.com The C-8 position and the nitrogen atoms (N-7, N-1, N-3) of the purine ring are common sites for modification. biointerfaceresearch.comnih.gov

One notable modification of this compound is its conversion into This compound lactam . This intramolecular cyclization is achieved by refluxing this compound in acetic anhydride. prepchem.com This lactam form is a derivative used in immunoassays because it can react with free amino groups of proteins to form stable amide linkages. merckmillipore.com

Further functionalization is not limited to the C-8 side chain. The N-7 position of the theophylline ring is also a frequent target for modification. For instance, the synthesis of 7-substituted theophylline derivatives can be achieved through the alkylation of theophylline. farmaciajournal.comontosight.ai One method involves reacting theophylline with 4-(2,3-epoxy-propyl)-acetaminophen in ethanol (B145695) to produce 7-[2-hydroxy-3-(4-acetyl-amino)-phenoxy]-propyl]-theophylline derivatives. farmaciajournal.com Another approach involves the chemical modification of the propyl side chain of 7-(2,3-dihydroxyprop-1-yl)theophylline (Dyphylline) to introduce various heterocyclic compounds linked by a methylene (B1212753) group. researchgate.net

The C-8 position can be modified with various substituents beyond a simple alkyl carboxylic acid. Research has shown the synthesis of 8-substituted xanthines through methods like the Suzuki cross-coupling reaction of 8-bromocaffeine with arylboronic acids to yield 8-arylcaffeine derivatives. nih.gov Other strategies include synthesizing 8-(1,2,4-triazol-3-ylmethylthio)theophyllines and 7,8-disubstituted theophylline derivatives. nih.govderpharmachemica.com For example, 7-benzyltheophylline-8-thioacetic acid can be synthesized from 7-benzyl-8-bromotheophylline and thioglycolic acid, which can then be further modified, for instance, through esterification. derpharmachemica.com These modifications aim to explore the structure-activity relationships, with research indicating that bromo and imidazolyl groups at the 8th position can have a notable influence. farmaciajournal.com

The following table summarizes various functionalization strategies for theophylline derivatives.

| Position | Modification Strategy | Reactants | Resulting Derivative | Reference |

| C-8 | Intramolecular Cyclization | This compound, Acetic Anhydride | This compound lactam | prepchem.com |

| C-8 | Esterification | This compound, Methanol (B129727), HCl-gas | This compound methylester | prepchem.com |

| C-8 | Thiolation & Amidation | 7-benzyl-8-bromotheophylline, Thioglycolic acid | 7-benzyltheophylline-8-thioacetic acid | derpharmachemica.com |

| C-8 | Suzuki Cross-Coupling | 8-bromocaffeine, Arylboronic acids | 8-arylcaffeine derivatives | nih.gov |

| N-7 | Alkylation (Epoxide opening) | Theophylline, 4-(2,3-epoxy-propyl)-acetaminophen | 7-[2-hydroxy-3-(4-acetyl-amino)-phenoxy]-propyl]-theophylline | farmaciajournal.com |

| N-7 | Side-chain modification | 7-(2,3-dihydroxyprop-1-yl)theophylline (Dyphylline) | Heterocyclic compounds linked via a methylene group | researchgate.net |

| N-7 | Prodrug Synthesis | Theophylline, N-methyl carbamic acid alkyl esters | N⁷-(N-Methyl-N-3-oxybutyloxycarbonyl)-aminomethyl theophylline | nih.gov |

Stereoselective Synthesis Considerations for Related Derivatives

The introduction of chiral centers into theophylline derivatives necessitates stereocontrolled synthesis methods to obtain specific isomers, as the absolute configuration can be a key factor in their activity. ontosight.aiacs.org

One area where stereoselectivity is crucial is in the synthesis of derivatives with sugar moieties. For example, the reaction of a nitro-sugar with anhydrous theophylline in tetrahydrofuran (B95107) can lead to the stereoselective synthesis of a manno-pyranoside derivative. rsc.org The assignment of the manno-configuration in such cases is often confirmed using NMR spectroscopy by analyzing coupling constants. rsc.org Similarly, reacting an imine of mannose with diethoxymethyl acetate resulted in the formation of 7-(β-D-mannopyranosyl)theophylline as the major product. researchgate.net

Another approach involves the synthesis of chiral thiourea (B124793) derivatives containing an α-aminophosphonate moiety. acs.org The synthesis of these compounds can be achieved in multiple steps, starting from a benzaldehyde (B42025) and involving intermediates like dialkyl N-(arylmethylene)-1-amino-1-aryl methylphosphonates. acs.org Preliminary screenings of such chiral compounds have indicated that different enantiomers (e.g., (S) vs. (R)) can have varying levels of effectiveness in biological systems. acs.org

The synthesis of β-lactam derivatives attached to a theophylline scaffold also presents stereochemical challenges. A highly stereoselective synthesis of saccharin-substituted β-lactams has been achieved through the in situ generation of a heterosubstituted ketene (B1206846) and a zwitterionic intermediate. acs.org This type of [2π + 2π] cycloaddition between a Schiff base and a ketene can be applied to create complex chiral structures. acs.org

The table below provides examples of stereoselective synthesis involving theophylline-related derivatives.

| Derivative Type | Synthetic Approach | Key Feature | Resulting Configuration | Reference |

| Sugar-Theophylline Adduct | Reaction of nitro-sugar with theophylline | Kinetically controlled reaction under neutral conditions | manno-pyranoside | rsc.org |

| Theophylline Nucleoside | Diethoxymethyl acetate-induced cyclization of mannose imine | Cyclization strategy | 7-(β-D-mannopyranosyl)theophylline | researchgate.net |

| Chiral Thiourea Derivatives | Multi-step synthesis from benzaldehyde | Introduction of α-aminophosphonate moiety | Specific (R) or (S) enantiomers | acs.org |

| β-Lactam Hybrids | [2π + 2π] cycloaddition | In situ generation of a ketene | Highly stereoselective product | acs.org |

Molecular and Cellular Mechanisms of Action of Theophylline 8 Butyric Acid

Interactions with Biomolecules and Cellular Components

The structure of theophylline-8-butyric acid, particularly its carboxyl group, provides a handle for chemical modification and interaction with biological macromolecules. vulcanchem.com A key derivative in this context is its lactam form, which exhibits specific reactivity towards proteins.

This compound can be converted into its cyclic lactam through a process involving heating in acetic anhydride (B1165640). google.com This lactam is an activated form of the carboxylic acid and is particularly useful for forming amide bonds. google.com this compound lactam reacts readily and rapidly with the free amino groups of proteins in aqueous environments to produce a stable amide linkage. merckmillipore.com This reaction is a form of covalent conjugation, where the theophylline (B1681296) moiety becomes permanently attached to the protein. The process is efficient for coupling the hapten to substances like diamine bifunctional spacers, often achieved by pre-activating the carboxylic acid group using condensing agents or by forming active esters, with the cyclic lactam being a uniquely useful activated form for theophylline. google.com

The primary application of conjugating this compound to proteins is in the development of immunogens and immunoassays. vulcanchem.commerckmillipore.com By attaching the small molecule (hapten) to a larger carrier protein, the resulting conjugate can be used to elicit an immune response, leading to the production of antibodies specific to theophylline. google.com This principle is fundamental in creating assays to detect and quantify theophylline levels. The carboxylic acid group provides the reactive site necessary for this conjugation, making it a valuable tool for these biomedical applications. vulcanchem.com The function of the protein is intentionally modified to include the ability to be recognized by or to generate an immune response against the theophylline structure.

Theophylline and its derivatives are known to act as inhibitors of various enzymes, demonstrating a broader biological activity beyond their classic use. The methylxanthine structure is a key pharmacophore that interacts with the active or allosteric sites of enzymes like lipase (B570770) and indoleamine 2,3-dioxygenase 1 (IDO1).

Lipase: Theophylline has been shown to inhibit human pancreatic lipase in a dose-dependent manner. pan.olsztyn.plresearchgate.net Studies using both short-chain (tributyrin) and long-chain (tripalmitate) triglycerides as substrates revealed that theophylline is a more potent inhibitor of long-chain triglyceride hydrolysis compared to other methylxanthines like caffeine (B1668208) and theobromine (B1682246). pan.olsztyn.pl For tripalmitate hydrolysis, theophylline exhibited a mixed type of inhibition. pan.olsztyn.plresearchgate.net In contrast, during the hydrolysis of the short-chain triglyceride tributyrin, theophylline acted as a classical noncompetitive inhibitor. researchgate.net The inhibitory mechanism likely involves a direct interaction with the enzyme protein rather than an effect on substrate emulsification. pan.olsztyn.plresearchgate.net Theophylline extracted from certain teas has been noted as a lipase inhibitor that can improve the lipid transport environment in the body. sochob.cl

| Substrate | Maximum Inhibition Ratio (%) |

|---|---|

| Tripalmitate (Long-chain) | 29.89 |

| Tributyrin (Short-chain) | 62.79 |

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a significant target in cancer immunotherapy due to its role in tumor immune evasion. researchgate.net A series of novel theophylline derivatives containing 1,2,3-triazole groups have been synthesized and identified as potent holo-IDO1 inhibitors. researchgate.netresearchgate.net In enzymatic assays, several of these compounds demonstrated significant inhibitory effects. researchgate.net For instance, compound 3c , a derivative with a benzyl (B1604629) substituent, showed a strong inhibitory effect with a half-maximal inhibitory concentration (IC₅₀) value of 10.07 µM. researchgate.net In general, derivatives with benzyl substituents were found to be more effective inhibitors than their phenyl counterparts with identical substituents. researchgate.netresearchgate.net

| Compound | Substituent Type | IC₅₀ (µM) |

|---|---|---|

| 3a | Benzyl | 73.24 |

| 3c | Benzyl | 9.91 - 10.07 |

| 3e | Benzyl | 19.26 - 25.03 |

| 3f | Benzyl | 80.71 |

| Amg-1 (Control) | - | 3.97 |

Lipase: The mechanism of lipase inhibition by methylxanthines like theophylline involves direct interaction with the enzyme. pan.olsztyn.plresearchgate.net While detailed molecular simulations specifically for this compound are not extensively documented in the provided context, the mechanism for related compounds suggests that they bind to both the free enzyme and the enzyme-substrate complex. researchgate.net This binding interferes with the catalytic action of the lipase, preventing the hydrolysis of triglycerides. sochob.clresearchgate.net Computational studies are increasingly used to estimate binding affinities and understand these interactions at an atomic level. acs.org

IDO1: Molecular docking and affinity prediction analyses have provided significant insights into how theophylline derivatives bind to IDO1. researchgate.netresearchgate.net These simulations show that the derivatives fit into the active site of the enzyme. researchgate.net The binding is stabilized by various interactions with key amino acid residues. For example, analysis of the dominant compounds revealed specific binding modes that explain their inhibitory activity. researchgate.net The computational results align with experimental findings, confirming that derivatives with certain structural features, such as benzyl substituents, have a better fit and higher activity. researchgate.netresearchgate.net These simulation studies are crucial for the rational design of new, more potent IDO1 inhibitors based on the theophylline scaffold. nih.gov

Modulation of Enzyme Activity (e.g., Lipase, IDO1) by Theophylline Derivatives

Characterization of Inhibitory Effects and Mechanisms

Cellular Signaling Pathway Modulation

Theophylline and its derivatives are known to modulate several cellular signaling pathways, which contributes to their broader pharmacological effects. A primary mechanism of theophylline is the competitive inhibition of phosphodiesterase (PDE) enzymes, specifically types III and IV. drugbank.com This inhibition leads to an increase in intracellular cyclic AMP (cAMP), a key second messenger involved in numerous signaling cascades.

Furthermore, theophylline acts as an antagonist of adenosine (B11128) receptors, such as A2B, blocking adenosine-mediated effects like bronchoconstriction. drugbank.com In inflammatory conditions, theophylline can activate histone deacetylase, which prevents the transcription of inflammatory genes. drugbank.com More recent studies on platinum-theophylline conjugate prodrugs have shown that these compounds can elevate intracellular reactive oxygen species (ROS) production and activate various cell death signaling pathways in cancer cells. acs.org Theophylline itself has been identified as a potential PARP-1 inhibitor, which can disrupt DNA repair mechanisms, a pathway of significant interest in oncology. acs.org There is also evidence suggesting that theophylline derivatives may influence signaling pathways associated with immune regulation and inflammation. smolecule.com

Effects on Inflammatory and Immune Regulation Pathways (Theophylline-Related Mechanisms for Comparative Study)

Theophylline is recognized for its anti-inflammatory and immunomodulatory effects, which are relevant to understanding the potential actions of this compound. hellobio.com Theophylline's anti-inflammatory properties are believed to stem from several mechanisms. It can reduce the number of inflammatory cells, such as eosinophils and neutrophils, in the airways. amegroups.org At lower concentrations, theophylline has been shown to decrease the late response to allergens and lessen the influx of eosinophils into the airways. atsjournals.org

One of the key anti-inflammatory actions of theophylline is the inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE4. amegroups.org Inhibition of PDE4, which is found in immune cells, suppresses inflammation. amegroups.org Theophylline also inhibits the translocation of the pro-inflammatory transcription factor nuclear factor-kappaB (NF-κB) to the nucleus, which in turn reduces the expression of inflammatory genes. nih.gov Furthermore, theophylline may increase the secretion of Interleukin-10, a cytokine with broad anti-inflammatory effects. atsjournals.orgnih.gov

The butyric acid component of this compound could also contribute to its anti-inflammatory profile. Butyrate (B1204436) is known to possess anti-inflammatory properties, primarily through the inhibition of histone deacetylases (HDACs) and the suppression of NF-κB activation. nih.govmdpi.commdpi.com It can modulate the production of pro-inflammatory cytokines, such as IFN-γ, TNF-α, and IL-6, while promoting anti-inflammatory cytokines like IL-10. nih.gov

Impact on Histone Deacetylase (HDAC) Activity (Theophylline-Related Mechanisms for Comparative Study)

A significant mechanism of theophylline's anti-inflammatory action is its ability to activate histone deacetylases (HDACs). wikipedia.orgpnas.org HDACs are enzymes that remove acetyl groups from histones, which are proteins that package DNA. This deacetylation leads to a more compact chromatin structure, making it more difficult for transcription factors to access DNA and express inflammatory genes. pnas.orgpnas.org

Low-dose theophylline has been shown to enhance HDAC activity in epithelial cells and macrophages, which can help to switch off activated inflammatory genes. atsjournals.orgpnas.orgnih.gov This effect is particularly relevant in conditions like Chronic Obstructive Pulmonary Disease (COPD), where HDAC activity is reduced. atsjournals.orgnih.govdrugbank.com Theophylline can restore HDAC activity in macrophages from COPD patients, thereby enhancing the anti-inflammatory effects of corticosteroids. nih.gov The activation of HDAC by theophylline appears to be a direct enzymatic effect and is independent of its ability to inhibit PDEs or block adenosine receptors. nih.govatsjournals.org

Influence on Adenosine Receptor Systems (Theophylline-Related Mechanisms for Comparative Study)

Theophylline is a non-selective adenosine receptor antagonist, meaning it blocks all types of adenosine receptors (A1, A2A, and A2B). wikipedia.orgdrugbank.com This action contributes to some of its physiological effects, including bronchodilation by blocking adenosine-mediated bronchoconstriction. drugbank.com However, antagonism of adenosine receptors is also linked to some of the side effects of theophylline. pnas.org

The affinity of theophylline for different adenosine receptor subtypes can vary, and its antagonist effects can be concentration-dependent. oup.com Chronic exposure to theophylline can lead to changes in the number and function of adenosine receptors in the brain. nih.gov While theophylline and caffeine are both potent adenosine receptor antagonists, other methylxanthines like theobromine have a lower affinity. mdpi.com The addition of the butyric acid moiety to the theophylline structure in this compound could potentially alter its affinity and selectivity for different adenosine receptor subtypes. ontosight.ai

Regulation of Cellular Processes in In Vitro Models

The influence of this compound on cellular processes can be hypothesized based on studies of its constituent parts, theophylline and butyric acid, and limited direct research.

Effects on Cell Differentiation and Proliferation

Both theophylline and butyric acid have been shown to affect cell differentiation and proliferation in various cell types.

Research on the effects of a theophylline extract from Fu Brick tea (FBT) on 3T3-L1 preadipocytes has shown that it can inhibit their proliferation. nih.govmdpi.com The study indicated that FBT treatment had a significant effect on the proliferation of these cells, with inhibition rates increasing over time. nih.govmdpi.com The mechanism appears to involve inhibiting the differentiation of preadipocytes and reducing the generation of lipid droplets. nih.gov

Butyric acid has also been studied in preadipocyte models, with varying effects depending on the concentration and cell type. It has been shown to alleviate proliferation and lipid formation in human preadipocytes. semanticscholar.org In co-culture models of adipocytes and macrophages, sodium butyrate was found to reduce the production of inflammatory markers and suppress lipolysis. researchgate.net Other research indicates that butyric acid can reduce lipid deposition in chicken preadipocytes by inhibiting cell proliferation and differentiation. semanticscholar.org Furthermore, butyric acid produced by certain bacteria has been shown to suppress the formation of lipid droplets during the differentiation of 3T3-L1 preadipocytes. mdpi.com

Theophylline has been shown to enhance the production of the alpha-subunit of choriogonadotropin (a glycoprotein (B1211001) hormone) in HeLa cells, particularly when used in combination with sodium butyrate. nih.gov This synergistic effect, which leads to increased levels of the alpha-subunit mRNA, does not appear to be mediated by cyclic AMP (cAMP). nih.gov The alpha-subunit of choriogonadotropin is a component of several hormones, including human chorionic gonadotropin (hCG), follicle-stimulating hormone (FSH), and luteinizing hormone (LH). drugbank.comfda.gov

Modulation of Lipid Metabolism in Cellular Contexts

Theophylline and butyric acid individually influence lipid metabolism through various mechanisms. Theophylline has been shown to have lipolytic actions in fat cells. nih.gov Its mechanism may involve more than just the activation of hormone-sensitive lipase through the cyclic-AMP dependent protein kinase pathway, with phospholipids (B1166683) playing a significant role. nih.gov Studies using theophylline extracted from Fu Brick tea demonstrated that it could reduce the accumulation of triglyceride and cholesterol in preadipocytes. nih.gov On the eighth day of differentiation, triglyceride accumulation decreased by 37.5–37.7% and total cholesterol accumulation decreased by 53.7–54.7% in cells treated with the extract. nih.gov This effect is partly attributed to the activation of AMPK, which promotes the oxidative decomposition of fatty acids. nih.gov

Butyric acid also demonstrates complex effects on lipid metabolism. It has been shown to inhibit lipolysis and de novo lipogenesis in primary rat adipocytes. nih.gov In adipocytes under conditions of chronic intermittent hypoxia, butyric acid can alleviate lipid formation. semanticscholar.org However, in other contexts, such as in porcine vascular smooth muscle cells, butyrate treatment promoted adipogenesis and lipid accumulation, increasing the number of intracellular lipid droplets. frontiersin.org Butyric acid may also function as an inhibitor of lipolysis through its action as a histone deacetylase (HDAC) inhibitor. frontiersin.org Short-chain fatty acids, including butyric acid, can also regulate the browning of white adipose tissue. frontiersin.org

Table 1: Effects of Theophylline and Butyric Acid on Lipid Metabolism in Cellular Models

| Compound | Cell/System Type | Observed Effect | Potential Mechanism | Reference(s) |

|---|---|---|---|---|

| Theophylline | Rat fat cells | Induced lipolysis | Additional mechanism beyond cAMP-dependent protein kinase activation; involves phospholipids. | nih.gov |

| Theophylline | 3T3-L1 preadipocytes | Reduced triglyceride and cholesterol accumulation | Activation of AMPK, promoting fatty acid oxidation. | nih.gov |

| Butyric Acid | Primary rat adipocytes | Inhibited lipolysis and de novo lipogenesis | Not specified. | nih.gov |

| Butyric Acid | Adipocytes (CIH model) | Alleviated lipid formation | Inactivation of AMPK pathway. | semanticscholar.org |

| Butyric Acid | Porcine vascular smooth muscle cells | Promoted adipogenesis and lipid accumulation | Increased expression of adipogenesis-related genes (LPL, FABP4). | frontiersin.org |

| Butyric Acid | White adipose tissue | Inhibition of lipolysis | Histone deacetylase (HDAC) inhibition. | frontiersin.org |

Influence on Apoptosis and Intracellular Reactive Oxygen Species (ROS) Activity in Specific Cell Lines

Both theophylline and butyric acid are known to induce apoptosis and modulate reactive oxygen species (ROS) activity in various cell lines, particularly in cancer cells.

Theophylline has been shown to induce apoptosis in breast cancer cells, while not affecting normal breast cells. nih.gov This cytotoxic effect is mediated by an increase in ROS generation, which leads to the upregulation of the death receptor TNFR1. nih.gov This, in turn, activates a caspase-dependent apoptotic pathway, involving caspase-8, -9, and -3. nih.gov Theophylline also induces apoptosis in eosinophils and T-lymphocytes, which is associated with a reduction in the anti-apoptotic protein Bcl-2. chemsrc.comnih.gov

Butyric acid also promotes apoptosis in cancer cells through mechanisms involving ROS. In breast cancer cell lines (MDA-MB-468 and MCF-7), sodium butyrate was found to induce apoptosis via the formation of ROS and mitochondrial impairment. nih.gov This was accompanied by an increase in the activity of caspase-8 in both cell lines and caspase-3 in MDA-MB-468 cells. nih.gov The role of butyric acid in ROS generation can be complex; in human neutrophils, it was found to increase hydrogen peroxide generation while decreasing the generation of more potent myeloperoxidase-mediated oxidants. researchgate.net In other studies, butyric acid helped alleviate inflammatory status by inhibiting the generation of adipocytes and promoting apoptosis. semanticscholar.org

Table 2: Effects of Theophylline and Butyric Acid on Apoptosis and ROS in Specific Cell Lines

| Compound | Cell Line | Effect on Apoptosis | Effect on ROS/Related Markers | Key Mediators | Reference(s) |

|---|---|---|---|---|---|

| Theophylline | MDA-MB-231 (Breast Cancer) | Increased apoptosis | Increased ROS generation | TNFR1, Caspase-8, -9, -3 | nih.gov |

| Theophylline | Eosinophils | Increased apoptosis | Not specified | Reduction in Bcl-2 | chemsrc.comnih.gov |

| Theophylline | Progenitor cells (Asthmatics) | Increased apoptosis | Not specified | Increase in intracellular cAMP | nih.gov |

| Sodium Butyrate | MDA-MB-468 (Breast Cancer) | Increased apoptosis | Increased ROS formation | Mitochondrial impairment, Caspase-3, Caspase-8 | nih.gov |

| Sodium Butyrate | MCF-7 (Breast Cancer) | Increased apoptosis | Increased ROS formation | Mitochondrial impairment, Caspase-8 | nih.gov |

| Sodium Butyrate | Human Neutrophils | Modulates inflammatory response | Increased H₂O₂; Decreased myeloperoxidase-mediated oxidants | Not specified | researchgate.net |

| Butyric Acid | Adipocytes (CIH model) | Promoted apoptosis | Alleviated inflammatory status | Caspase-8, Caspase-3 | semanticscholar.org |

Synergistic Effects with Other Inducing Agents on Cellular Responses

The components of this compound have been studied in combination with other agents, often revealing synergistic or additive effects on cellular responses.

A notable synergistic effect has been observed between theophylline and butyrate themselves. In HeLa cells, the combination of theophylline and sodium butyrate resulted in a synergistic induction of the glycoprotein hormone common alpha-subunit, an effect not seen with other phosphodiesterase inhibitors. nih.gov This synergy was associated with an increase in the levels of alpha-subunit mRNA, suggesting a pre-translational mechanism that is not mediated by cAMP. nih.gov

Theophylline has also been shown to work synergistically with glucocorticoids in the treatment of inflammatory aspects of asthma by activating histone deacetylases. pharmgkb.org In the context of cancer therapy, combining theophylline with platinum agents like cisplatin (B142131) has been explored. acs.org The rationale is that theophylline's potential to inhibit PARP-1 could exacerbate the DNA damage caused by platinum drugs, leading to enhanced anticancer activity, particularly in cancers with defects in DNA repair mechanisms. acs.orgacs.org Furthermore, theophylline can enhance the apoptosis induced by death ligands like TRAIL in cutaneous squamous cell carcinoma cell lines. mdpi.com

Butyric acid has also shown synergistic potential. For instance, in colorectal cancer cell lines, the combination of Butyric Acid and Interferon was particularly effective, causing a potentiated augmentation of Carcinoembryonic Antigen (CEA) expression in Lovo and Ht29 cells.

Table 3: Synergistic Effects of Theophylline and Butyric Acid with Other Agents

| Primary Agent(s) | Synergistic Agent | Cell Line/Model | Cellular Response | Reference(s) |

|---|---|---|---|---|

| Theophylline & Butyrate | (Combined) | HeLa cells | Synergistic induction of choriogonadotropin alpha-subunit | nih.gov |

| Theophylline | Glucocorticoids | Asthma models | Enhanced anti-inflammatory effects | pharmgkb.org |

| Theophylline | Cisplatin | Ovarian Cancer (BRCA1-deficient) | Enhanced antiproliferative activity (Synthetic lethality) | acs.orgacs.org |

| Theophylline | TRAIL (Death Ligand) | Cutaneous SCC lines | Enhanced apoptosis | mdpi.com |

| Butyric Acid | Interferon | Lovo and Ht29 (Colorectal Cancer) | Potentiated augmentation of CEA expression |

Research Methodologies and Analytical Characterization of Theophylline 8 Butyric Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the analysis of theophylline-8-butyric acid, offering non-destructive and highly detailed information about its chemical structure and properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible Spectroscopy are routinely used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. By analyzing the chemical shifts, integration values, and splitting patterns of the proton (¹H) and carbon-¹³ (¹³C) nuclei, researchers can confirm the connectivity of atoms within the molecule.

Similarly, a ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbons of the butyric acid and the xanthine (B1682287) ring, the carbons of the aromatic rings, and the carbons of the methyl and butyric acid alkyl chain. mdpi.com The analysis of these spectra provides unambiguous confirmation of the compound's structure.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.2 - 3.8 | 28 - 34 |

| C8-CH (imidazole ring) | 7.5 - 8.5 | 140 - 145 |

| -CH₂- (butyric acid, adjacent to xanthine) | 2.5 - 3.0 | 30 - 40 |

| -CH₂- (butyric acid) | 1.6 - 2.2 | 20 - 30 |

| -CH₂- (butyric acid, adjacent to COOH) | 2.2 - 2.6 | 30 - 40 |

| -COOH | 10 - 12 | 170 - 180 |

| C=O (xanthine ring) | - | 150 - 155 |

| C (aromatic rings) | - | 105 - 150 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₄N₄O₄, which corresponds to a specific molecular weight that can be precisely measured by MS. nih.gov

In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the intact molecule would be observed. For this compound, this would confirm its molecular weight. Furthermore, the fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways could include the loss of the butyric acid side chain, cleavage at various points along the chain, and fragmentation of the xanthine ring system. google.com This information is invaluable for confirming the identity of the compound in a sample. For example, the mass spectrum of the related compound, theophylline (B1681296), shows a molecular ion at m/z 180. One would expect the mass spectrum of this compound to show a molecular ion corresponding to the addition of a butyric acid group to the theophylline structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. orientjchem.org An IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. google.com

Key expected vibrational frequencies include:

N-H stretching: Although theophylline itself has an N-H bond, in this compound this position is substituted. However, if any starting material remains, a peak around 3100 cm⁻¹ might be observed. researchgate.net

C-H stretching: Bands corresponding to the stretching of C-H bonds in the methyl and methylene (B1212753) groups would be present in the region of 2850-3000 cm⁻¹.

C=O stretching: Strong absorption bands for the carbonyl groups of the xanthine ring and the carboxylic acid of the butyric acid moiety would be prominent. The ketone C=O stretches of the xanthine ring are typically seen around 1710 cm⁻¹ and 1664 cm⁻¹. researchgate.net The carboxylic acid C=O stretch would appear around 1700-1725 cm⁻¹.

C=C and C=N stretching: Absorptions for the double bonds within the purine (B94841) ring system would be observed in the 1550-1650 cm⁻¹ region. researchgate.net

O-H stretching: A broad absorption band characteristic of the carboxylic acid O-H group would be expected in the range of 2500-3300 cm⁻¹.

These spectral features, when analyzed together, provide strong evidence for the chemical structure of this compound. google.comorientjchem.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| C-H Stretch (Alkyl) | 2850-3000 | researchgate.net |

| C=O Stretch (Ketone, Xanthine) | 1660-1710 | researchgate.net |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | researchgate.net |

| C=C and C=N Stretch (Purine Ring) | 1550-1650 | researchgate.net |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | researchgate.net |

UV-Visible Spectroscopy for Quantitative Analysis and Interaction Studies

UV-Visible spectroscopy is a widely used technique for the quantitative analysis of compounds and for studying their interactions with other molecules. pageplace.de Theophylline and its derivatives absorb UV light due to the conjugated system of the purine ring. Theophylline itself has a characteristic UV absorption maximum at approximately 272 nm. researchgate.net The UV spectrum of this compound is expected to be similar, with a primary absorption band in the same region.

This property allows for the development of quantitative analytical methods. nih.gov By creating a calibration curve of absorbance versus concentration, the amount of this compound in a solution can be determined. nih.govresearchgate.net This is particularly useful in pharmaceutical quality control and in studying the compound's behavior in biological systems. pageplace.de Furthermore, changes in the UV-Vis spectrum upon interaction with other molecules, such as DNA, can provide insights into binding mechanisms. researchgate.net

Derivative spectroscopy is a technique that enhances the resolution of overlapping spectral bands by calculating the first, second, or higher-order derivative of the absorbance spectrum. nih.gov This method can be particularly useful for analyzing this compound in complex matrices where excipients or other compounds might interfere with the direct UV measurement. researchgate.net By using derivative spectroscopy, it is possible to eliminate background interference and more accurately quantify the analyte. For instance, first-derivative spectroscopy has been successfully applied to the analysis of theophylline in pharmaceutical syrups, demonstrating its ability to overcome matrix effects. nih.govresearchgate.net

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net In the context of spectroscopic analysis of this compound, chemometric techniques like Partial Least Squares (PLS) regression can be combined with UV-Visible spectroscopy to develop robust quantitative methods, especially in the presence of interfering substances. nih.govresearchgate.net These approaches use the entire spectral information, rather than a single wavelength, to build a calibration model, leading to improved accuracy and precision. researchgate.net Chemometrics has been shown to be a powerful tool for the analysis of theophylline in complex samples, and similar strategies could be applied to this compound. nih.gov

Derivative Spectroscopy Applications

Chromatographic Separation and Purification Methodologies

The purification of this compound from a reaction mixture is a critical step to ensure its suitability for subsequent applications. Methodologies often involve a combination of chemical reaction and chromatographic techniques to isolate the compound with high purity.

A documented synthesis and purification process involves the reaction of diaminodimethyluracil hydrate (B1144303) with glutaric anhydride (B1165640). synthego.com Following the initial reaction, the purification is achieved through a multi-step process. The resulting aqueous solution is passed through an anion exchange resin bed, such as Dowex 2 in the formate (B1220265) form. synthego.com This step is crucial for separating the desired carboxylic acid from other components. The resin is washed sequentially with water and a dilute formic acid solution to remove impurities. synthego.com The final product, this compound, is then eluted from the column using a more concentrated formic acid solution, often mixed with an organic solvent like acetone (B3395972) to facilitate elution. synthego.com The collected eluates containing the product are then subjected to evaporation under reduced pressure, leading to the formation of a crystalline slurry. Final purification is typically achieved by recrystallization from a suitable solvent, such as hot isopropanol, to yield pure crystals of this compound. synthego.com

High-Performance Liquid Chromatography (HPLC) represents a principal analytical technique for the separation and quantification of theophylline and its derivatives. While specific protocols for this compound are not extensively detailed in public literature, the principles for separating related xanthines are well-established and applicable. Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

The mobile phase composition is a critical parameter that is optimized for achieving adequate separation. A typical mobile phase for theophylline analysis consists of a mixture of water or buffer and an organic modifier like methanol (B129727) or acetonitrile. The ratio of these components is adjusted to control the retention time and resolution of the peaks. For instance, a mobile phase of 60:40 methanol:water has been used for theophylline separation on a C18 column. Isocratic elution (constant mobile phase composition) is often sufficient for simple mixtures, while gradient elution (changing mobile phase composition over time) may be required for more complex samples containing multiple metabolites. Detection is commonly performed using a UV detector, as xanthines exhibit strong absorbance in the UV spectrum, typically around 270-280 nm.

In Vitro Experimental Models

The direct application of this compound in cell culture systems for mechanistic studies is not extensively documented in scientific literature. Its primary role in in vitro research is as a synthetic precursor or hapten for developing immunoassays rather than as a pharmacologically active agent being investigated for its direct effects on cellular pathways.

However, the parent compound, theophylline, is widely studied in various cell culture models to elucidate its anti-inflammatory and bronchodilatory mechanisms. For instance, human lung adenocarcinoma epithelial cells (A549) are frequently used to study the anti-inflammatory effects of theophylline, such as the inhibition of NF-κB activation and the repression of cytokine secretion like IL-8. nih.govnih.gov Studies have also utilized A549 cells to demonstrate that theophylline can induce histone deacetylase (HDAC) activity, a key component of its anti-inflammatory action. nih.gov Other cell types, such as eosinophils and bone marrow progenitor cells, have been used to investigate theophylline's ability to induce apoptosis and inhibit cell proliferation, which are relevant to its therapeutic effects in asthma. nih.gov

While these studies provide insight into the cellular effects of the theophylline scaffold, it is important to note that the addition of the 8-butyric acid side chain fundamentally alters the molecule's properties, primarily to enable covalent linkage to other molecules. Research on derivatives like theophylline acetic acid has shown that such modifications can significantly impact bioactivity, with the acetic acid derivative itself showing low antiproliferative activity against A549 and MCF-7 cancer cell lines. nih.gov Therefore, data from theophylline studies cannot be directly extrapolated to this compound.

The primary known enzymatic targets of the parent compound, theophylline, are phosphodiesterases (PDEs), particularly PDE3 and PDE4. drugbank.comnih.govdovepress.com Inhibition of these enzymes leads to an increase in intracellular cyclic AMP (cAMP), which mediates many of theophylline's therapeutic effects, including smooth muscle relaxation. drugbank.com Theophylline is considered a non-selective PDE inhibitor. dovepress.com Another proposed mechanism for theophylline's anti-inflammatory effects is the activation of histone deacetylases (HDACs). nih.gov

This compound itself is not typically the subject of enzyme inhibition studies. Instead, its utility in this context is as a chemical linker. The carboxylic acid group allows it to be covalently coupled to proteins, including enzymes, for various applications. A key example is the synthesis of enzyme-analyte conjugates for use in immunoassays. The activated lactam form of this compound is used to conjugate the theophylline hapten to an enzyme like adenosine (B11128) deaminase (ADA). In this system, the goal is not to study the inhibition of ADA by theophylline, but rather to use the enzyme as a reporter. The activity of the resulting theophylline-ADA conjugate is measured as part of a competitive binding assay to determine the concentration of free theophylline in a sample. The degree of conjugation (the number of theophylline molecules attached per enzyme) can influence the residual activity of the enzyme, a critical factor in developing a sensitive assay.

This compound is instrumental in the development of immunochemical assays for the therapeutic drug monitoring of theophylline. To be used in an immunoassay, the small theophylline molecule (a hapten) must be conjugated to a larger carrier protein to become immunogenic and elicit an antibody response. The 8-butyric acid side chain provides the necessary reactive handle for this conjugation.

For efficient coupling to the free amino groups of proteins, the carboxylic acid is often converted into a more reactive form. A particularly useful activated form is this compound lactam. synthego.commerckmillipore.com This intramolecular cyclic amide is synthesized from this compound and reacts readily with nucleophiles like the primary amino groups on lysine (B10760008) residues of proteins in aqueous media, forming a stable amide linkage. drugbank.commerckmillipore.com This method avoids the need for separate coupling reagents during the conjugation step.

This hapten-carrier conjugate (e.g., theophylline-BSA) can then be used to immunize animals to produce polyclonal or monoclonal antibodies specific for theophylline. The lactam derivative itself is also used to prepare the enzyme-labeled or fluorescently-labeled tracers required for competitive immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) or Fluorescence Polarization Immunoassay (FPIA). In these assays, the labeled theophylline conjugate competes with unlabeled theophylline from a patient's sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of theophylline in the sample. The use of the 8-position for the linkage is advantageous as it minimally interferes with the characteristic epitopes of the theophylline molecule recognized by the antibodies.

Enzyme Activity Assays and Inhibition Studies

Computational Chemistry Approaches

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. acs.org This method is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to understand the molecular basis of ligand-receptor interaction. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring these conformations using a scoring function, which estimates the binding affinity. Lower binding energy scores typically indicate a more stable and favorable interaction.

While computational studies, including molecular docking, have been performed on theophylline and its various derivatives to understand their interactions with targets like adenosine receptors, phosphodiesterases, and prostaglandin (B15479496) G/H synthase 2 (PTGS2), specific molecular docking studies focusing on this compound are not prominently featured in the published literature. mdpi.com The research focus for this particular compound has been more on its application as a synthetic linker rather than as a direct therapeutic agent whose binding affinity needs to be optimized.

However, the methodology remains highly relevant. A hypothetical docking study of this compound against a target like a phosphodiesterase would involve:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Generating a 3D conformation of the this compound ligand.

Using docking software (e.g., AutoDock, Glide) to place the ligand into the defined binding site in various orientations and conformations.

Scoring the resulting poses based on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

The results would provide a predicted binding energy and visualize the specific amino acid residues that interact with the ligand. For this compound, a key point of interest would be how the flexible butyric acid chain orients within the binding pocket and whether it forms additional interactions or creates steric hindrance compared to the parent theophylline molecule. Such studies on related derivatives have shown that substitutions on the xanthine core can significantly alter binding affinity and selectivity for different receptor subtypes. mdpi.com

Enzyme Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the structure, dynamics, and function of biological macromolecules at an atomic level. mdpi.comdovepress.com In the context of drug discovery, enzyme MD simulations provide critical insights into the conformational changes of a protein upon ligand binding, the energetics of this interaction, and the specific molecular interactions that stabilize the enzyme-ligand complex. mdpi.com This understanding is instrumental in rational drug design and in elucidating the mechanism of action for potential therapeutic agents like this compound. While direct MD simulation studies specifically on this compound are not extensively documented in publicly available literature, a robust understanding can be synthesized by examining simulations of its core components: theophylline and acyl chains like butyric acid.

Detailed Research Findings

Research into related molecules provides a framework for predicting the behavior of this compound in an enzyme's active site. Studies on theophylline's interaction with enzymes like pancreatic lipase (B570770) and on the dynamics of butyryl groups within protein binding pockets offer significant predictive power.

Interaction of the Theophylline Moiety with Lipase:

Molecular dynamics simulations performed on theophylline (referred to as Fu Brick Theophylline or FBT in one study) have elucidated its inhibitory mechanism against pancreatic lipase. mdpi.com The study revealed that theophylline acts as a reversible mixed-type inhibitor. mdpi.com This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). mdpi.com

Fluorescence quenching experiments, a common technique to study ligand binding, showed that theophylline quenches the intrinsic fluorescence of lipase through a static mechanism. This implies the formation of a stable ground-state complex between theophylline and the lipase enzyme. mdpi.comnih.gov The binding parameters derived from these experiments are summarized below.

Table 1: Fluorescence Quenching and Binding Parameters of Theophylline with Lipase

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Constant (KA) | Varies with temperature (e.g., 1.16 x 105 L/mol at 298 K) | Indicates a strong binding affinity between theophylline and lipase. |

| Number of Binding Sites (n) | ~1.75 | Suggests approximately two binding sites for theophylline on the lipase enzyme. mdpi.comnih.gov |

| Quenching Mechanism | Static | Confirms the formation of a stable, non-fluorescent ground-state complex. mdpi.comnih.gov |

This table is based on data presented in studies on theophylline's interaction with pancreatic lipase. mdpi.comnih.gov

Molecular docking simulations, a key component of MD studies, further pinpointed the specific amino acid residues of lipase that likely interact with theophylline. The simulation results suggest that theophylline may directly interact with residues such as Tyr195 within the enzyme's active site, forming stabilizing interactions that underpin its inhibitory effect. mdpi.com

Dynamics of the Butyric Acid Chain:

The 8-butyric acid substituent introduces a flexible acyl chain to the rigid theophylline core. MD simulations on other proteins, such as the E. coli acyl carrier protein (ACP), have investigated how proteins accommodate acyl chains of varying lengths, including butyryl (a four-carbon chain). nih.gov These simulations show that a protein's hydrophobic binding pocket is often capable of adjusting its size and conformation to accommodate such chains. nih.gov The butyryl group can orient itself within this pocket to maximize favorable hydrophobic interactions. nih.gov

Synthesizing these findings, an MD simulation of this compound would likely show the theophylline core establishing key interactions deep within an enzyme's active site, similar to its behavior with lipase. Simultaneously, the flexible butyric acid chain would be expected to orient itself within a hydrophobic sub-pocket, with its terminal carboxyl group forming specific hydrogen bonds, thereby enhancing the stability and affinity of the entire molecule within the enzyme's binding site.

Role in Biological Systems and Pathways Beyond Direct Clinical Application

Biochemical Intermediates and Metabolic Considerations

The metabolic fate of Theophylline-8-butyric acid is not extensively detailed in scientific literature; however, insights can be drawn from the metabolism of its parent compound, theophylline (B1681296). The addition of a butyric acid group is chemically intended to alter the pharmacokinetic and pharmacodynamic properties of theophylline. ontosight.ai

In humans, approximately 90% of theophylline is metabolized in the liver. pharmgkb.orgpharmgkb.org The primary metabolic pathways for theophylline involve:

8-hydroxylation : This is the main route, converting theophylline to 1,3-dimethyluric acid. pharmgkb.orgpharmgkb.org This reaction is primarily carried out by the cytochrome P450 enzyme CYP1A2, with some contribution from CYP2E1. pharmgkb.orgpharmgkb.org

N-demethylation : This is an alternative pathway that forms 1-methylxanthine (B19228) and 3-methylxanthine. pharmgkb.orgpharmgkb.org CYP1A2 is also responsible for this transformation. pharmgkb.org

Given this, the metabolism of this compound would likely involve enzymatic action on both the theophylline core and the butyric acid side chain. The butyric acid moiety itself is subject to metabolic processes such as beta-oxidation. drugbank.com

A notable biochemical intermediate is this compound lactam. google.commerckmillipore.com This cyclic lactam is formed from this compound and is recognized as a useful activated carboxyl function, particularly in the development of immunoassays where it can react with free amino groups of proteins to form stable amide bonds. google.commerckmillipore.com

Table 1: Key Metabolic Pathways of the Parent Compound (Theophylline)

| Metabolic Pathway | Primary Enzyme(s) | Resulting Metabolite(s) | Percentage of Metabolism |

|---|---|---|---|

| 8-Hydroxylation | CYP1A2, CYP2E1 | 1,3-Dimethyluric acid | ~60-80% pharmgkb.org |

| N-Demethylation | CYP1A2 | 1-Methylxanthine, 3-Methylxanthine | ~13-39% (combined) pharmgkb.org |

Influence on Microbiome-Derived Metabolites and Related Biochemical Pathways

There is no direct research on the specific interactions between this compound and the gut microbiome. However, the compound's structure, containing a butyric acid component, suggests a potential for significant interplay with microbial communities and their metabolic products.

The gut microbiota plays a crucial role in drug metabolism, primarily through reduction and hydrolysis reactions, contrasting with the oxidation and conjugation reactions typical of the liver. nih.gov Drugs can, in turn, alter the composition and metabolic activity of the gut microbiota. windows.net

Butyric acid (or butyrate) is a primary short-chain fatty acid (SCFA) produced by gut bacteria through the fermentation of dietary fibers. nih.govmdpi.com It is a vital molecule for gut health, serving as the main energy source for colonocytes and possessing potent anti-inflammatory properties. mdpi.com The presence of a butyric acid moiety in this compound suggests it could influence or be influenced by the pathways that produce and consume butyrate (B1204436).

Modulation of SCFA-producing bacteria : The introduction of a butyrate derivative could potentially influence the populations of butyrate-producing bacteria, such as those from the Firmicutes phylum. mdpi.combiorxiv.org

Interaction with Microbial Enzymes : The compound could be a substrate for or an inhibitor of bacterial enzymes involved in SCFA metabolism. For instance, studies on other drugs, like NSAIDs, have shown they can decrease microbial butyrate production. windows.net

Systemic Effects : Microbiome-derived metabolites like butyrate have systemic effects, influencing immune responses and even reaching the brain. frontiersin.orgunite.it While most butyrate is consumed by colonocytes, the potential for a modified form like this compound to be absorbed and exert systemic effects via these pathways is a consideration for future research.

The interaction remains hypothetical but is grounded in the well-established importance of butyrate in host-microbiome crosstalk. mdpi.comfrontiersin.org

Implications for Modulating Energy Metabolism at the Cellular Level

This compound has the potential to modulate cellular energy metabolism through the combined actions of its two core components: theophylline and butyric acid.

Theophylline's Role: Theophylline is known to influence cellular energy pathways primarily by inhibiting phosphodiesterases (PDEs), which leads to an increase in intracellular cyclic AMP (cAMP). nih.govdrugbank.com This elevation in cAMP can activate protein kinase A, a key regulator of numerous metabolic processes. Furthermore, research on theophylline extracted from Fu Brick tea has shown it can activate the AMP-activated protein kinase (AMPK) pathway. mdpi.comnih.gov AMPK is a critical cellular energy sensor; its activation promotes catabolic pathways that generate ATP, such as fatty acid oxidation, while inhibiting anabolic, ATP-consuming pathways like lipid synthesis. mdpi.comnih.gov Theophylline has also been linked to nuclear ATP synthesis through its interaction with Poly [ADP-ribose] polymerase 1 (PARP1). drugbank.com

Butyric Acid's Role: Butyric acid is a direct energy source, particularly for intestinal epithelial cells, where it is readily metabolized via beta-oxidation to produce ATP. mdpi.com It serves as a primary fuel for colonocytes, supporting their function and integrity.

The combination of these two moieties in one molecule suggests a multi-faceted impact on cellular energy. This compound could simultaneously provide a substrate for energy production (butyrate) and modulate key energy-regulating pathways (cAMP and AMPK via theophylline). This dual action could influence cellular responses to metabolic stress and regulate the balance between energy consumption and production.

Role in In Vitro Systems for Understanding Disease Mechanisms (e.g., Inflammation, Cell Growth)

This compound and its constituent parts have been utilized in various in vitro models to elucidate the mechanisms of diseases, particularly those involving inflammation and abnormal cell growth.

Inflammation: Both theophylline and butyric acid possess significant anti-inflammatory properties, making them valuable tools in in vitro inflammation research.

Theophylline : In vitro studies show that theophylline can suppress the release of pro-inflammatory cytokines like TNF-α and reduce the activity of inflammatory cells such as eosinophils. oatext.comijbcp.com A key mechanism for this is the activation of histone deacetylases (HDACs), which suppresses the transcription of inflammatory genes. pnas.org This effect is distinct from its PDE inhibition. pnas.org

Butyric Acid : Butyrate is also a known HDAC inhibitor and demonstrates potent anti-inflammatory effects in vitro. nih.gov It has been shown to reduce the production of TNF-α and IL-1β in porcine alveolar macrophages challenged with lipopolysaccharide (LPS). mdpi.com In murine models of colitis, butyrate's anti-inflammatory effects are partly mediated by upregulating milk fat globule-epidermal growth factor 8 (MFG-E8). nih.gov

Table 2: In Vitro Anti-Inflammatory Effects

| Compound | Cell/Model System | Key Findings | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Theophylline | Blood monocytes, Alveolar macrophages | Suppressed release of TNF-α. | HDAC activation, suppression of inflammatory gene transcription. | oatext.comijbcp.compnas.org |

| Butyric Acid | Porcine Alveolar Macrophages | Reduced production of TNF-α and IL-1β after LPS challenge. | HDAC inhibition. | mdpi.com |

Cell Growth: The effects on cell proliferation and apoptosis have also been studied in vitro.

Theophylline : It has been shown to inhibit the proliferation and induce apoptosis of blood progenitor cells from asthmatic patients. nih.gov In studies with colorectal cancer cell lines, theophylline was associated with growth inhibition. ucl.ac.uk

Theophylline and Butyrate Synergy : A study using HeLa cells demonstrated a synergistic effect between theophylline and butyrate in inducing the production of the glycoprotein (B1211001) hormone alpha-subunit, suggesting complex interactions that go beyond the effects of each compound alone. nih.gov

This compound derivatives : While a derivative, THEO-BS, showed minimal antiproliferative effects on its own in ovarian cancer cell lines, its incorporation into a platinum-based prodrug led to proliferation inhibition and cell cycle arrest. acs.org

Table 3: In Vitro Effects on Cell Growth and Function | Compound(s) | Cell Line | Key Finding | Reference(s) | | :--- | :--- | :--- | | Theophylline | Blood progenitor cells (asthmatic) | Inhibited colony formation and increased apoptosis. | nih.gov | | Theophylline | Colorectal cancer cells (Lovo, Ht29, Colo) | Associated with growth inhibition. | ucl.ac.uk | | Theophylline + Butyrate | HeLa Cells | Synergistically induced alpha-subunit production. | nih.gov | | this compound derivative | Ovarian cancer cells (SKOV3) | Minimal antiproliferative effect alone; effective in a Pt(IV) prodrug. | acs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3-dimethyluric acid |

| 1-methylxanthine |

| 3-methylxanthine |

| 5-Azacytidine |

| Butyric acid (Butyrate) |

| Caffeine (B1668208) |

| Cisplatin (B142131) |

| Diclofenac |

| Interferon |

| Lipopolysaccharide (LPS) |

| Olaparib |

| Phenylacetate |

| Phenylbutyric acid |

| Theobromine (B1682246) |

| Theophylline |

| This compound |

| This compound lactam |

Future Research Directions and Theoretical Perspectives

Exploration of Novel Theophylline-8-Butyric Acid Derivatives with Enhanced Selectivity or Activity

The core structure of theophylline (B1681296), and by extension this compound, offers a versatile scaffold for chemical modification to develop novel derivatives with improved therapeutic profiles. ontosight.aifarmaciajournal.com Research efforts are directed towards synthesizing new analogues that exhibit enhanced selectivity for specific biological targets or possess entirely new pharmacological activities. farmaciajournal.com A primary strategy involves modifications at the N7 and C8 positions of the xanthine (B1682287) ring to modulate the compound's interaction with target enzymes and receptors. farmaciajournal.comacs.org

One promising avenue is the development of derivatives with superior bronchodilator effects and reduced side effects compared to the parent compound, theophylline. farmaciajournal.com Structure-activity relationship (SAR) studies have shown that introducing specific radicals, such as bromo or imidazolyl groups, at the 8th position can yield compounds with significantly higher bronchodilator activity than theophylline itself. farmaciajournal.com Another area of exploration is the synthesis of derivatives that combine bronchodilator properties with other therapeutic actions, such as antibacterial activity, recognizing the role of bacterial infections in the pathogenesis of conditions like asthma. nih.govresearchgate.net For instance, new 8-anilide theophylline derivatives have been synthesized and shown to possess both bronchodilator and antibacterial capabilities. nih.gov

Furthermore, the conjugation of theophylline derivatives to other active molecules is being explored to create prodrugs with targeted effects. A notable example is the development of theophylline-platinum(IV) prodrugs for cancer therapy. acs.orgacs.org In this approach, a carboxyl-functionalized theophylline derivative, analogous to this compound, is linked to a platinum(IV) center. acs.org This strategy aims to synergize the DNA-damaging effects of platinum with the PARP-1 inhibitory action of theophylline, potentially leading to more potent and selective anticancer agents. acs.orgacs.org

The table below summarizes examples of synthesized theophylline derivatives and their observed activities.

| Derivative Class | Modification Strategy | Target Activity | Key Findings |

| 8-Substituted Theophyllines | Introduction of bromo and imidazolyl radicals at the C8 position. | Bronchodilator | Compounds showed 2.5 to 6.5 times more activity than theophylline. farmaciajournal.com |

| 8-Anilide Theophyllines | Synthesis of 8-substituted anilide derivatives. | Bronchodilator, Antibacterial | Most compounds showed significant anti-bronchoconstrictive activity; some also possessed notable antibacterial effects. nih.gov |

| Theophylline-Platinum(IV) Prodrugs | Linking a carboxyl-functionalized theophylline derivative to a Pt(IV) complex. | Anticancer (Ovarian) | Prodrugs exhibited significantly higher antiproliferative activity than cisplatin (B142131) alone in BRCA1-deficient cancer cells. acs.orgacs.org |

Deeper Elucidation of Molecular Interaction Mechanisms and Target Identification

The pharmacological effects of xanthine derivatives, including this compound, stem from their interactions with multiple molecular targets. nih.govresearchgate.net While the primary mechanisms of theophylline are understood to involve non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors (A1, A2A, A2B), ongoing research seeks to refine this understanding and identify novel targets. nih.govwikipedia.orgdrugbank.com The addition of a butyric acid group, as in this compound, may alter the potency or selectivity of these interactions. ontosight.ai

Inhibition of PDEs, particularly PDE3 and PDE4, leads to an increase in intracellular cyclic AMP (cAMP), resulting in the relaxation of bronchial smooth muscle. nih.govdrugbank.comnih.gov Antagonism of adenosine receptors blocks adenosine-mediated bronchoconstriction. drugbank.com However, the observation that some xanthine derivatives lacking adenosine receptor antagonism are still potent bronchodilators suggests that other mechanisms are at play. farmaciajournal.com

Recent research has uncovered additional targets for theophylline that contribute to its anti-inflammatory and other effects. One significant finding is the ability of theophylline to activate histone deacetylase 2 (HDAC2), an enzyme that plays a role in switching off inflammatory gene expression. drugbank.comnih.gov This mechanism may be particularly relevant in severe asthma and COPD. nih.gov Another groundbreaking discovery is the identification of theophylline as an inhibitor of Poly [ADP-ribose] polymerase 1 (PARP-1). acs.orgacs.org This finding has opened up its potential application in oncology, as PARP-1 inhibition can induce synthetic lethality in cancers with specific DNA repair deficiencies, such as those with BRCA1 mutations. acs.orgacs.org

Computational modeling and in silico studies are instrumental in exploring these molecular interactions. tandfonline.comresearchgate.net Molecular docking simulations help predict how derivatives bind to the catalytic pockets of enzymes like PDEs, while homology modeling is used to study interactions with receptors that lack a defined crystal structure. tandfonline.comresearchgate.netnih.gov These theoretical approaches are crucial for identifying the specific amino acid residues involved in binding and for guiding the design of derivatives with improved affinity and selectivity for a desired target. researchgate.net

The table below details the known and emerging molecular targets of theophylline and its derivatives.

| Molecular Target | Mechanism of Action | Pharmacological Outcome |

| Phosphodiesterases (PDEs) | Competitive Inhibition | Bronchodilation, Anti-inflammatory effects. wikipedia.orgdrugbank.com |

| Adenosine Receptors (A1, A2A, A2B) | Antagonism | Blocks bronchoconstriction, CNS stimulation. nih.govdrugbank.com |

| Histone Deacetylase 2 (HDAC2) | Activation | Reduction of inflammatory gene expression. drugbank.comnih.gov |

| Poly [ADP-ribose] Polymerase 1 (PARP-1) | Inhibition | Impaired DNA repair, potential for anticancer activity. acs.orgacs.org |

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Investigation

To investigate the complex mechanisms of action of this compound and its analogues, researchers rely on a variety of sophisticated in vitro and ex vivo models. These models are essential for screening new compounds, elucidating molecular pathways, and predicting in vivo efficacy. researchgate.net